PHN serves as a valuable building block for the synthesis of various natural products with diverse biological activities. The 1-hydroxy-2-naphthoate moiety present in PHN is found in several natural products with cytotoxic properties, including 3-hydroxymollugin and 3-methoxymollugin [1]. Researchers utilize PHN as a starting material to construct these and other natural products with potential medicinal applications [1].
[1] Ossila. Phenyl 1-hydroxy-2-naphthoate Liquid Crystal 132-54-7.
The presence of the 1-hydroxy-2-naphthoate group in PHN has sparked interest in its potential anti-cancer properties. Studies suggest that derivatives of hydroxynaphthoates, including PHN, exhibit anti-carcinogenic activity [1, 2]. However, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of PHN in cancer treatment [1, 2].
[1] Ossila. Phenyl 1-hydroxy-2-naphthoate Liquid Crystal 132-54-7. [2] National Center for Biotechnology Information. PubChem [Internet]. U.S. National Library of Medicine. [cited 2024 Feb 28]; Available from:
Research suggests that other related compounds, such as methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate, exhibit anti-inflammatory activity [1]. This finding has led to some exploration of the potential anti-inflammatory properties of PHN as well. However, further research is needed to fully understand its potential in this area [1].
[1] Ossila. Phenyl 1-hydroxy-2-naphthoate Liquid Crystal 132-54-7.
Beyond the aforementioned areas, PHN may also hold potential in other scientific research fields. Some potential applications include:
Phenyl 1-hydroxy-2-naphthoate, with the chemical formula C₁₇H₁₂O₃ and CAS number 132-54-7, is a phenyl ester derived from 1-hydroxy-2-naphthoic acid. This compound is recognized for its role as a liquid crystal intermediate and is utilized in various chemical syntheses, particularly in the development of natural products and anti-carcinogenic compounds . The structure features a naphthalene ring system, which contributes to its unique properties, including solvatochromism—an observable change in color depending on the solvent used .
Additionally, it has been noted that this compound exhibits intramolecular hydrogen bonding, which influences its dipole moment and reactivity in different states .
Phenyl 1-hydroxy-2-naphthoate and its derivatives have demonstrated significant biological activities. They are known for:
The biological significance of hydroxynaphthoate derivatives highlights their potential in drug discovery and therapeutic applications.
The synthesis of Phenyl 1-hydroxy-2-naphthoate typically involves:
These methods allow for the production of high-purity Phenyl 1-hydroxy-2-naphthoate suitable for various applications .
Phenyl 1-hydroxy-2-naphthoate finds applications in several fields:
Research has indicated that Phenyl 1-hydroxy-2-naphthoate interacts significantly with solvents, leading to changes in its spectral properties. Studies have focused on:
Phenyl 1-hydroxy-2-naphthoate belongs to a broader class of hydroxynaphthoate derivatives. Here are some similar compounds:
Compound Name | Structure Type | Unique Properties |
---|---|---|
Methyl 1-hydroxy-2-naphthoate | Methyl ester | Noted for anti-inflammatory activity |
Ethyl 1-hydroxy-2-naphthoate | Ethyl ester | Exhibits antibacterial effects |
1-Hydroxy-2-naphthoic acid | Carboxylic acid | Recognized for broad-spectrum antibacterial properties |
3-Hydroxymollugin | Natural product | Cytotoxic properties against cancer |
The uniqueness of Phenyl 1-hydroxy-2-naphthoate lies in its specific structure that allows it to serve as a versatile intermediate while also exhibiting distinct solvatochromic behavior that differentiates it from other similar compounds .
While the exact discovery date remains undocumented, phenyl 1-hydroxy-2-naphthoate emerged as a synthetic target in the mid-20th century, particularly in studies exploring naphthoate ester chemistry. Early investigations focused on its role as an intermediate in synthesizing polycyclic aromatic compounds. A pivotal milestone occurred in 1995 with the crystallographic characterization of its structure, revealing an intramolecular hydrogen bond that stabilizes a six-membered ring system. This structural insight underscored its potential in designing molecules with controlled conformational properties.
The compound’s significance lies in its dual functionality:
Its solvatochromic properties, driven by intramolecular proton transfer, further enhance its utility in optoelectronic materials.
Phenyl 1-hydroxy-2-naphthoate occupies a niche within the naphthoate family, which includes methyl, ethyl, and other alkyl esters. Key distinctions include:
Property | Phenyl 1-Hydroxy-2-Naphthoate | Methyl 1-Hydroxy-2-Naphthoate |
---|---|---|
Solubility | Low in polar solvents | Moderate in polar solvents |
Reactivity | Resistant to hydrolysis | Prone to hydrolysis |
Applications | Drug intermediates, liquid crystals | Antibacterial agents |
Recent advancements highlight its role in:
The stability and conformational landscape of PHN are governed by intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (-C=O) groups. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the most stable conformer features a strong O-H- - - O=C hydrogen bond, with a bond length of approximately 1.65 Å (Figure 1) [2]. This interaction stabilizes the molecule by ~15 kJ·mol$$^{-1}$$ compared to alternative conformers [2]. The hydrogen bond induces planarity in the naphthoate moiety, while the phenyl ester group rotates ±68.8° out of the plane, minimizing steric hindrance [2].
Table 1: Key geometric parameters of PHN’s dominant conformer
Parameter | Value |
---|---|
O-H- - - O=C bond length | 1.65 Å |
Dihedral angle (C-O-C=O) | 68.8° |
Bond angle (O-H- - - O) | 148° |
Infrared (IR) spectroscopy of matrix-isolated PHN confirms the presence of a broad O-H stretching band at 3200 cm$$^{-1}$$, characteristic of strong hydrogen bonding [2]. The absence of multiple conformers in cryogenic matrices underscores the thermodynamic dominance of this hydrogen-bonded structure [2].
The intramolecular hydrogen bond in PHN facilitates the formation of a six-membered quasi-ring structure, comprising the hydroxyl oxygen, hydrogen, carbonyl oxygen, and adjacent carbon atoms (Figure 2) [2]. This pseudo-cyclic arrangement imposes rigidity on the naphthalene core, limiting rotational freedom and enhancing electronic conjugation. The quasi-ring’s stability is further evidenced by its resistance to thermal disruption up to 93–96°C, as indicated by the compound’s melting point [1]. Computational models predict that breaking the hydrogen bond would require ~45 kJ·mol$$^{-1}$$, destabilizing the quasi-ring and enabling conformational flexibility [2].
While direct crystallographic data for PHN remains limited, its off-white crystalline morphology and melting profile suggest a lattice stabilized by van der Waals interactions and π-π stacking [1]. The planar naphthalene system likely facilitates face-to-face stacking, while the out-of-plane phenyl groups introduce steric bulk, reducing packing efficiency. This hypothesis aligns with the compound’s moderate melting point (93–96°C), which reflects a balance between intermolecular forces and molecular symmetry [1].
Table 2: Physical properties of PHN relevant to lattice organization
Property | Value |
---|---|
Melting point | 93–96°C |
Crystal form | Off-white powder |
Molecular weight | 264.28 g·mol$$^{-1}$$ |
PHN exhibits pronounced solvatochromism, with absorption and emission spectra shifting in response to solvent polarity. In aprotic solvents like hexane, the compound displays a blue-shifted absorption maximum (~350 nm), while in polar solvents such as methanol, a red shift to ~380 nm occurs [1] [4]. This behavior arises from dipole-dipole interactions between PHN’s excited-state electron density and solvent molecules, which stabilize the charge-transfer state [4].
UV irradiation of PHN at 235–331 nm induces photodecarbonylation, yielding 2-phenoxynaphthalen-1-ol and carbon monoxide [2]. The reaction proceeds via a Norrish-type mechanism, where the excited-state carbonyl group abstracts a γ-hydrogen, leading to bond cleavage [2]. This photochemical sensitivity underscores the compound’s instability under prolonged UV exposure, necessitating dark storage for experimental use [2].
Table 3: Solvatochromic shifts of PHN in select solvents
Solvent | Polarity Index | $$\lambda_{\text{max}}$$ (nm) |
---|---|---|
Hexane | 0.0 | 350 |
Ethanol | 5.2 | 370 |
Methanol | 6.6 | 380 |
Irritant